Cas no 953-91-3 (Cyclohexyl 4-Methylbenzenesulfonate)

Cyclohexyl 4-Methylbenzenesulfonate structure
953-91-3 structure
상품 이름:Cyclohexyl 4-Methylbenzenesulfonate
CAS 번호:953-91-3
MF:C13H18O3S
메가와트:254.345222949982
MDL:MFCD00014291
CID:83249
PubChem ID:87561697

Cyclohexyl 4-Methylbenzenesulfonate 화학적 및 물리적 성질

이름 및 식별자

    • Cyclohexyl 4-methylbenzenesulfonate
    • Cyclohexyl p-tosylate~p-Toluenesulphonic acid cyclohexyl ester
    • Cyclohexyl p-Toluenesulfonate
    • ((4-methylbenzenesulfonyl)oxy)cyclohexane
    • Benzenesulfonic acid,4-methyl-,cyclohexyl ester
    • cyclohexanol tosylate
    • Cyclohexyl toluenesulfonate
    • CYCLOHEXYL TOSYLATE
    • cyclohexyl-p-tosylate
    • p-Toluenesulfonic acid,cyclohexyl ester
    • toluene-4-sulfonic acid cyclohexyl ester
    • Tosyloxycyclohexane
    • p-Toluenesulfonic Acid Cyclohexyl Ester
    • Benzenesulfonic acid, 4-methyl-, cyclohexyl ester
    • Cyclohexyl p-toluenesulphonate
    • p-Toluenesulfonic acid, cyclohexyl ester
    • OHHPZPDQZMUTCA-UHFFFAOYSA-N
    • cyclohexyl 4-methylbenzene-1-sulfonate
    • Benzenesulfonic acid, cyclohexyl ester
    • Cyclohexylp-toluenesulfonate
    • Cyclohexyl-p-toluene sulfonate
    • cyclohexyltosylate
    • Cyclohexyl p-tosylate
    • Cyclohexanol, p-toluenesulfonate (6CI, 7CI)
    • p-Toluenesulfonic acid, cyclohexyl ester (8CI)
    • Cyclohexyl 4-toluenesulfonate
    • Cyclohexyl p-methylbenzenesulfonate
    • NSC 122484
    • NSC 127370
    • WPAG 618
    • DTXCID1048962
    • 4-methylbenzenesulfonic acid cyclohexyl ester
    • SCHEMBL361129
    • AC9838
    • CS-0153018
    • X5FBX5NR2A
    • C2363
    • MFCD00014291
    • NSC127370
    • DB-057582
    • NSC122484
    • SY050240
    • AS-62201
    • EINECS 213-468-8
    • 953-91-3
    • NS00040447
    • DTXSID3061348
    • cyclohexyl-p-toluenesulfonate
    • EN300-7224107
    • Cyclohexyl 4-methylbenzenesulfonate #
    • NSC-122484
    • UNII-X5FBX5NR2A
    • Toluene-4-sulfonic acid, cyclohexyl ester
    • AKOS015840417
    • NSC-127370
    • Cyclohexyl 4-Methylbenzenesulfonate
    • MDL: MFCD00014291
    • 인치: 1S/C13H18O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
    • InChIKey: OHHPZPDQZMUTCA-UHFFFAOYSA-N
    • 미소: O=S(C1C=CC(C)=CC=1)(OC1CCCCC1)=O
    • BRN: 2217391

계산된 속성

  • 정밀분자량: 254.09800
  • 동위원소 질량: 254.097665
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 317
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 51.8
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 3.4

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.19
  • 융해점: 43.0 to 47.0 deg-C
  • 비등점: 382.1°C at 760 mmHg
  • 플래시 포인트: 184.9°C
  • 굴절률: 1.549
  • PSA: 51.75000
  • LogP: 4.11380
  • 용해성: 미확정

Cyclohexyl 4-Methylbenzenesulfonate 보안 정보

  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26-S36
  • 위험 용어:R36/37/38
  • TSCA:Yes
  • 저장 조건:Sealed in dry,2-8°C

Cyclohexyl 4-Methylbenzenesulfonate 세관 데이터

  • 세관 번호:2906199090
  • 세관 데이터:

    ?? ?? ??:

    2906199090

    개요:

    2906199090. 기타 에폭시, 에폭시, 테르펜.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:5.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2906199090. 환탄기, 환탄기 또는 환에테르기알코올.부가가치세: 17.0%. 환급률: 13.0%.??? ??:5.5%. General tariff:30.0%

Cyclohexyl 4-Methylbenzenesulfonate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
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A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
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SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB23395-1g
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SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB23395-100g
Cyclohexyl 4-Methylbenzenesulfonate
953-91-3 97%
100g
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A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
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953-91-3 97%
25g
¥3019.00 2023-03-16

Cyclohexyl 4-Methylbenzenesulfonate 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Potassium hydroxide ;  5 min, rt
1.2 Reagents: Potassium carbonate ;  3 min, > rt
참조
Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions
Kazemi, Foad; Massah, Ahmad R.; Javaherian, Mohammad, Tetrahedron, 2007, 63(23), 5083-5087

합성회로 2

반응 조건
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Iron chloride (FeCl3) Solvents: Acetonitrile ;  10 h, reflux
참조
An efficient one-pot conversion of THP and TMS ethers to sulfonate esters using FeCl3-montmorillonite K-10 clay
Movassagh, Barahman; Shokri, Salman, Zeitschrift fuer Naturforschung, 2005, 60(7), 763-765

합성회로 3

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: 1H-Imidazolium, 3-[4-[3-[3-(ethoxydihydroxysilyl)propyl]-1H-imidazolium-1-yl]but… Solvents: Water ;  rt
참조
Ionic liquid brush as an efficient and reusable heterogeneous catalytic assembly for the tosylation of phenols and alcohols in neat water
Feng, Simin; Li, Jing; Wei, Junfa, New Journal of Chemistry, 2017, 41(12), 4743-4746

합성회로 4

반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 2 h, rt
참조
Quinazolinone PARP-1/2 inhibitor containing piperazinone and preparation method, and application as antitumor agents
, China, , ,

합성회로 5

반응 조건
1.1 Solvents: Dichloromethane
참조
Synthesis of alkyl sulfonates from sulfonic acids or sodium sulfonates using solid-phase bound reagents
Vignola, N.; Dahmen, S.; Enders, D.; Brase, S., Tetrahedron Letters, 2001, 42(44), 7833-7836

합성회로 6

반응 조건
참조
Preparation of unstable tosylates
Coates, Robert M.; Chen, Judy Pei-Yin, Tetrahedron Letters, 1969, (32), 2705-8

합성회로 7

반응 조건
1.1 Catalysts: Indium Solvents: Acetonitrile ;  4.5 h, reflux
참조
Mild and efficient indium metal catalyzed synthesis of sulfonamides and sulfonic esters
Kim, Joong-Gon; Jang, Doo Ok, Synlett, 2007, (16), 2501-2504

합성회로 8

반응 조건
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diisopropyl azodicarboxylate Solvents: Benzene
참조
The Mitsunobu reaction
Hughes, David L., Organic Reactions (Hoboken, 1992, 42,

합성회로 9

반응 조건
1.1 Reagents: Iron (exchanged montmorillonite clay) Solvents: 1,2-Dichloroethane
참조
Montmorillonite Clay Catalyzed Tosylation of Alcohols and Selective Monotosylation of Diols with p-Toluenesulfonic Acid: An Enviro-Economic Route
Choudary, B. M.; Chowdari, N. S.; Kantam, M. L., Tetrahedron, 2000, 56(37), 7291-7298

합성회로 10

반응 조건
1.1 Solvents: Water ;  15 min, 110 °C
참조
Catalyst-free tosylation of lipophilic alcohols in water
Oliverio, Manuela; Costanzo, Paola; Paonessa, Rosina; Nardi, Monica; Procopio, Antonio, RSC Advances, 2013, 3(8), 2548-2552

합성회로 11

반응 조건
1.1 Reagents: Tetrabutylammonium chloride Catalysts: Trichloroisocyanuric acid Solvents: Acetonitrile ,  Water ;  1 - 2 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Triethylamine ;  1 - 2 min, 0 °C; 90 min, rt
참조
One-pot tandem reactions for direct conversion of thiols and disulfides to sulfonic esters, and Paal-Knorr synthesis of pyrrole derivatives catalyzed by TCCA
Hemmati, Saba; Mojtahedi, Mohammad Majid; Abaee, Mohammad Saeid; Vafajoo, Zahra; Saremi, Shokufe Ghahri; et al, Journal of Sulfur Chemistry, 2013, 34(4), 347-357

합성회로 12

반응 조건
1.1 Catalysts: Copper oxide (CuO) Solvents: Acetonitrile ;  2 h, rt
참조
A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions
Meshram, G. A.; Patil, Vishvanath D., Tetrahedron Letters, 2009, 50(10), 1117-1121

합성회로 13

반응 조건
1.1 Solvents: Pyridine ;  rt; 8 h, rt
참조
Preparation of pyrazole compounds as antitumor agent
, China, , ,

합성회로 14

반응 조건
1.1 Reagents: Triethylamine ,  1-Methylimidazole Solvents: Toluene ;  1 h, 20 - 25 °C
참조
N-methylimidazole
Tindall, Craig; Ladd, Carolyn L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-13

합성회로 15

반응 조건
1.1 Catalysts: Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… ;  6 min, rt
참조
Solvent-free and selective tosylation of alcohols and phenols with p-toluenesulfonyl chloride by heteropolyacids as highly efficient catalysts
Fazaeli, Razieh; Tangestaninejad, Shahram; Aliyan, Hamid, Canadian Journal of Chemistry, 2006, 84(5), 812-818

합성회로 16

반응 조건
1.1 Catalysts: Cobalt chloride (CoCl2) Solvents: 1,2-Dichloroethane ;  1 h, 80 °C
참조
Cobalt(II)-catalyzed tosylation of alcohols with p-toluenesulfonic acid
Velusamy, Subbarayan; Kumar, J. S. Kiran; Punniyamurthy, T., Tetrahedron Letters, 2004, 45(1), 203-205

합성회로 17

반응 조건
1.1 Catalysts: Silica Solvents: Dichloromethane ;  1 h, reflux
참조
An efficient and selective tosylation of alcohols with p-toluenesulfonic acid
Das, Biswanath; Reddy, V. Saidi; Reddy, M. Ravinder, Tetrahedron Letters, 2004, 45(36), 6717-6719

합성회로 18

반응 조건
1.1 Solvents: Dichloromethane ;  4 h, rt
참조
Efficient Synthesis of Sulfonic, Phosphoric, and Phosphinic Esters Employing Alkylating Polymer-Bound Reagents
Vignola, Nicola; Dahmen, Stefan; Enders, Dieter; Brase, Stefan, Journal of Combinatorial Chemistry, 2003, 5(2), 138-144

합성회로 19

반응 조건
1.1 Solvents: Pyridine ;  0 °C → rt; 24 h, rt
참조
Enantioselective Seleno-Michael Addition Reactions Catalyzed by a Chiral Bifunctional N-Heterocyclic Carbene with Noncovalent Activation
Li, En; Chen, Jiean; Huang, Yong, Angewandte Chemie, 2022, 61(23),

합성회로 20

반응 조건
1.1 Solvents: Pyridine ;  0 °C; 12 h, rt
참조
Design, synthesis, and functional assessment of Cmpd-15 derivatives as negative allosteric modulators for the β2-adrenergic receptor
Meng, Kaicheng; Shim, Paul ; Wang, Qingtin; Zhao, Shuai; Gu, Ting; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2320-2330

Cyclohexyl 4-Methylbenzenesulfonate Raw materials

Cyclohexyl 4-Methylbenzenesulfonate Preparation Products

Cyclohexyl 4-Methylbenzenesulfonate 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:953-91-3)Cyclohexyl 4-Methylbenzenesulfonate
A845289
순결:99%
재다:100g
가격 ($):266.0